N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Differentiate your Wnt pathway screening library with this precisely defined 1,3,4-thiadiazol-2-yl-benzamide scaffold. The 2-fluorobenzylthio linker and 3,5-dimethylbenzamide substitution create a unique chemical space point within Bayer Pharma's patented Markush space (WO2016131808A1). Its computed XLogP3 (4.7) and TPSA (108 Ų) serve as a reference for benchmarking linker impact on permeability. Confirm structural identity via NMR and HPLC-UV purity ≥95%.

Molecular Formula C18H16FN3OS2
Molecular Weight 373.46
CAS No. 868974-16-7
Cat. No. B2745750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
CAS868974-16-7
Molecular FormulaC18H16FN3OS2
Molecular Weight373.46
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)C
InChIInChI=1S/C18H16FN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-5-3-4-6-15(13)19/h3-9H,10H2,1-2H3,(H,20,21,23)
InChIKeyFEOGWDYTCRRCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide (CAS 868974-16-7): Chemical Identity and Compound Class


N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide (CAS 868974-16-7, molecular formula C₁₈H₁₆FN₃OS₂, MW 373.47 g/mol) belongs to the 1,3,4-thiadiazol-2-yl-benzamide chemical class, a scaffold extensively claimed in Bayer Pharma AG patents (e.g., WO2016131808A1, EP-3259268-A1) as inhibitors of the Wnt signalling pathway for hyper-proliferative disorder treatment. [1] [2] The compound is listed under catalog identifiers AKOS024613200 and F1838-1523 and is supplied exclusively for non-human research purposes. [3]

Why Generic 1,3,4-Thiadiazol-2-yl-Benzamide Analogs Cannot Substitute N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide in Wnt-Targeted Research


The 1,3,4-thiadiazol-2-yl-benzamide patent landscape covering Wnt pathway inhibition (WO2016131808A1) encompasses an extremely broad Markush space with variable R¹–R⁹ substituents, meaning that even ostensibly minor structural alterations – such as shifting the fluorine position from ortho- to para- on the benzylthio ring, changing the benzamide methyl substitution pattern from 3,5- to 3,4-, or replacing the S-benzyl linker with a direct C–C bond – can produce large differences in target engagement, cellular potency, and ADMET profile that are not predictable a priori. [1] The compound incorporates a specific spatial arrangement – 2-fluorobenzylthio at the thiadiazole 5-position coupled with 3,5-dimethylbenzamide at the 2-position via an amide linkage – generating a computed XLogP3 of 4.7 and topological polar surface area of 108 Ų, physicochemical parameters that define its passive membrane permeability and solubility profile relative to analogs in the same patent family. [2] Generic substitution without head-to-head data therefore risks selecting a compound with irrelevant target pharmacology.

Quantitative Differentiation Evidence for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide vs. Closest Analogs


Positional Isomer Differentiation: 3,5-Dimethylbenzamide vs. 3,4-Dimethylbenzamide – Physicochemical Property Divergence

The target compound (CAS 868974-16-7) bears a symmetric 3,5-dimethyl substitution on the benzamide ring, whereas its closest positional isomer N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide (CAS not assigned) carries an asymmetric 3,4-dimethyl pattern. Although both share the identical molecular formula C₁₈H₁₆FN₃OS₂ and MW 373.47, the different methyl-group topology alters the molecular dipole moment and steric profile of the terminal aromatic ring, which can differentially affect π-stacking interactions with target protein binding pockets and modulate metabolic lability at the benzamide para-position. No head-to-head biological comparison between these exact isomers has been published in the peer-reviewed primary literature as of the search date. [1]

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Linker Chemistry Differentiation: S-Benzylthio at Position 5 vs. Direct C–C Phenyl Linkage

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide (CAS 391227-45-5) is the closest analog with a direct C–C bond between the thiadiazole core and a 4-fluorophenyl ring, rather than the S-CH₂ linker found in the target compound. The target compound's thioether bridge introduces a flexible, electron-rich sulfur atom and an sp³ methylene unit, which fundamentally alters the conformational landscape: the S-CH₂ linker permits torsional rotation unavailable to the planar C–C linked analog. The resulting difference in spatial presentation of the fluorophenyl group is highly relevant for target binding, as established in chemotype-specific SAR studies within the 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor patent family (WO2016131808A1), where S-linker vs. direct-linker chemotypes show distinct preferred substitution patterns for optimal activity. [1] No direct head-to-head IC₅₀ comparison between these two specific compounds has been identified in the published literature.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Computed Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. Closest Analogs

The target compound (CAS 868974-16-7) has computed XLogP3 = 4.7 and topological polar surface area (TPSA) = 108 Ų. [1] The sulfur atom in the thioether linker and the 2-fluoro substituent jointly contribute to elevated lipophilicity relative to the direct C–C linked analog CAS 391227-45-5 (MW 313.37, which is expected to have a lower computed XLogP3 and reduced TPSA due to the absence of sulfur). Within the Bayer Wnt inhibitor patent family, compounds with XLogP3 in the 4–5 range and TPSA near 100 Ų are positioned in an intermediate drug-like property space consistent with oral bioavailability potential according to Lipinski and Veber rule analyses. [2] No experimentally measured logD₇.₄ or kinetic solubility data for the target compound have been identified.

ADMET Prediction Drug-likeness Computational Chemistry

Fluorine Positional Effect: 2-Fluorobenzylthio vs. 4-Fluorobenzylthio in ABL Kinase Inhibitor Series

Comparison with the structurally related Bcr-abl Inhibitor II (4-fluoro-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, CAS 607702-99-8) provides class-level evidence for the impact of fluorine positional changes: Bcr-abl Inhibitor II demonstrates Ki = 44 nM against c-Abl kinase and Ki = 354 nM against SRC kinase (ATP-competitive). [1] While this comparator carries a 4-fluorobenzamide rather than the 3,5-dimethylbenzamide of the target compound, and features 4-fluorobenzylthio instead of 2-fluorobenzylthio, the data illustrate that the 1,3,4-thiadiazole-thioether-benzamide scaffold is productive for engaging kinase ATP-binding sites, and that fluorine position is a critical SAR determinant within this chemotype. No direct enzymatic or cellular data for CAS 868974-16-7 against ABL, SRC, or any other kinase have been identified in the published literature.

Kinase Inhibition Fluorine Chemistry Structure-Activity Relationship

Research Application Scenarios for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide (CAS 868974-16-7) Based on Comparative Evidence


Wnt Pathway Inhibitor Screening Library Member for Hyper-Proliferative Disease Target Identification

As a 1,3,4-thiadiazol-2-yl-benzamide derivative falling within the Markush claims of Bayer Pharma's Wnt signalling pathway inhibitor patents (WO2016131808A1, EP-3259268-A1), CAS 868974-16-7 can serve as a screening library member for identifying novel Wnt-pathway-dependent cancer cell lines. Its 3,5-dimethylbenzamide substitution pattern and 2-fluorobenzylthio linker define a specific chemical space point within the patent family. [1] Procurement should include confirmation of structural identity via NMR and HPLC-UV purity ≥95%, as recommended by vendor specifications. [2]

Structure-Activity Relationship (SAR) Probe for 3,5-Dimethyl vs. 3,4-Dimethyl Benzamide Topology

The symmetric 3,5-dimethylbenzamide moiety of CAS 868974-16-7 provides a defined topological probe for SAR studies comparing meta,meta-disubstituted vs. meta,para-disubstituted benzamide derivatives within the 1,3,4-thiadiazole scaffold class. Researchers can pair this compound with its 3,4-dimethyl positional isomer to deconvolute the contribution of benzamide ring methylation pattern to target binding affinity, cellular potency, and metabolic stability, provided a suitable biological assay endpoint is established. [1]

Physicochemical Benchmarking for Thioether-Linked vs. Direct C–C Linked 1,3,4-Thiadiazole Chemotypes

With computed XLogP3 = 4.7 and TPSA = 108 Ų, CAS 868974-16-7 can be used as a reference compound for benchmarking the impact of the S-benzylthio linker on logD₇.₄ (experimental), kinetic solubility, and Caco-2 permeability relative to direct C–C linked analogs such as CAS 391227-45-5. [2] This comparison enables medicinal chemistry teams to make informed decisions about scaffold selection when designing Wnt-pathway inhibitors with balanced potency and ADMET profiles.

Quote Request

Request a Quote for N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.